C/EBPβ vs. NF-κB Selectivity Profile: Helenalin Preferentially Inhibits C/EBPβ by an Order of Magnitude
Helenalin demonstrates differential inhibitory potency between two transcription factors, with approximately 10-fold greater activity against C/EBPβ compared to NF-κB. This selectivity profile is quantitatively established by EC50 measurements .
| Evidence Dimension | Transcription factor inhibition EC50 |
|---|---|
| Target Compound Data | EC50 = 0.1–0.4 μM for C/EBPβ |
| Comparator Or Baseline | NF-κB inhibition (Helenalin) |
| Quantified Difference | At least 10-fold higher potency for C/EBPβ over NF-κB |
| Conditions | Cell-based transcriptional reporter assays |
Why This Matters
This selectivity profile distinguishes Helenalin from other NF-κB inhibitors and may inform experimental design in studies requiring differential transcription factor modulation.
